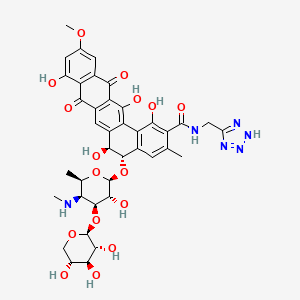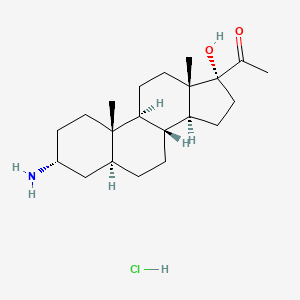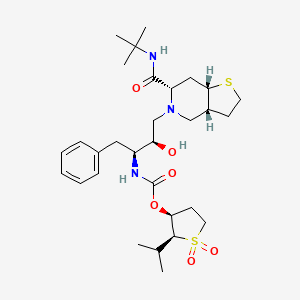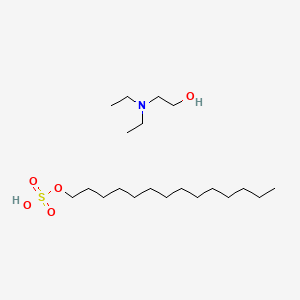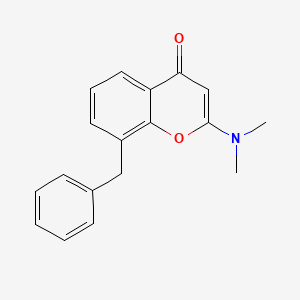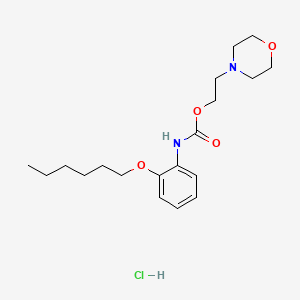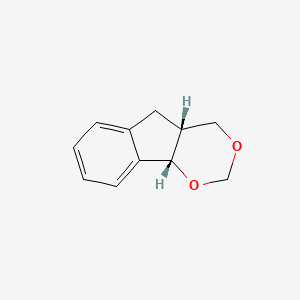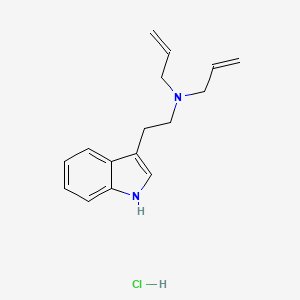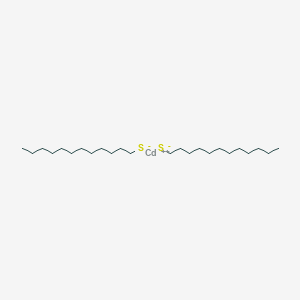
1,2-Dimethylindan, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylindan, trans-: is an organic compound with the molecular formula C11H14 . It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The “trans-” designation indicates the specific stereochemistry of the compound, where the two methyl groups are on opposite sides of the cyclopentane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dimethylindan, trans- can be synthesized through various methods. One common approach involves the cyclization of 2-(1-methyl-3-butenyl)phenyllithium. This reaction typically requires a solution of the precursor in n-pentane and diethyl ether, cooled to -78°C under a stream of argon, followed by the addition of tert-butyllithium .
Industrial Production Methods: Industrial production methods for 1,2-Dimethylindan, trans- are not widely documented. similar compounds are often produced through catalytic hydrogenation of indene derivatives or via Friedel-Crafts alkylation reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimethylindan, trans- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1,2-dimethylindanone or 1,2-dimethylindancarboxylic acid.
Reduction: Formation of more saturated indane derivatives.
Substitution: Formation of halogenated 1,2-dimethylindan derivatives.
Applications De Recherche Scientifique
1,2-Dimethylindan, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethylindan, trans- is not well-documented. like other indane derivatives, it may interact with various molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its specific mechanisms and effects .
Comparaison Avec Des Composés Similaires
- 1,1-Dimethylindane
- 2,2-Dimethylindane
- 1,3-Dimethylindane
Comparison: 1,2-Dimethylindan, trans- is unique due to its specific stereochemistry and the position of the methyl groups. This configuration can influence its chemical reactivity and physical properties compared to other dimethylindane isomers .
Propriétés
Numéro CAS |
70282-84-7 |
|---|---|
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
(1R,2S)-1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9+/m0/s1 |
Clé InChI |
DIUGYPAVPJILFZ-DTWKUNHWSA-N |
SMILES isomérique |
C[C@H]1CC2=CC=CC=C2[C@@H]1C |
SMILES canonique |
CC1CC2=CC=CC=C2C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)
